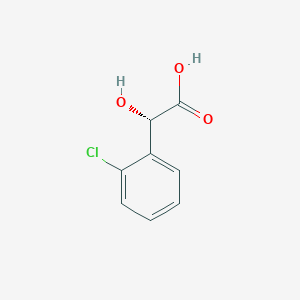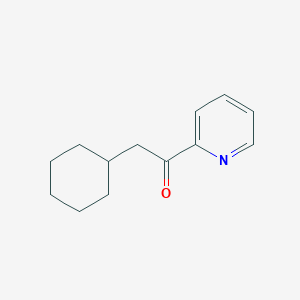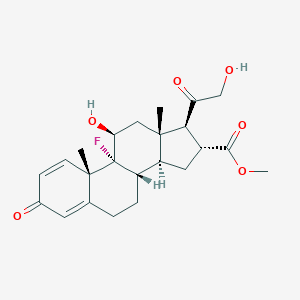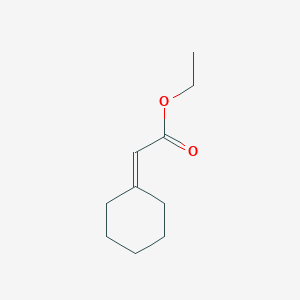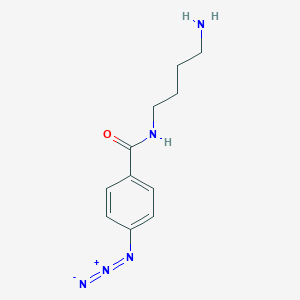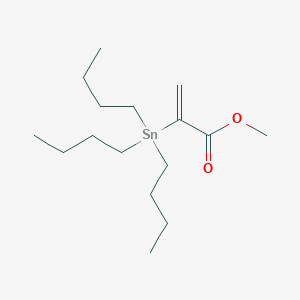
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Übersicht
Beschreibung
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is a chemical compound with the molecular formula C16H32O2Sn and a molecular weight of 375.1 g/mol
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester typically involves the reaction of 2-propenoic acid derivatives with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Organic solvents such as toluene or benzene
Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin compounds due to their toxicity and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Polymerization: The double bond in the propenoic acid moiety can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Polymerization: Initiators like benzoyl peroxide or AIBN under controlled temperature conditions.
Major Products Formed
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Oxidized organotin compounds.
Polymerization: Polymers with organotin functionalities.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can stabilize radicals, making the compound useful in radical-mediated synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: Lacks the tributylstannyl group, making it less reactive in radical reactions.
2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the tributylstannyl group, leading to different reactivity and applications.
2-Propenoic acid, 2-(trimethylsilyl)-, methyl ester: Contains a trimethylsilyl group, which also stabilizes radicals but has different steric and electronic properties compared to the tributylstannyl group.
Uniqueness
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability in radical reactions. This makes it particularly valuable in synthetic organic chemistry for forming carbon-carbon bonds and other complex structures.
Eigenschaften
IUPAC Name |
methyl 2-tributylstannylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHRHOGMCLJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449864 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124582-37-2 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
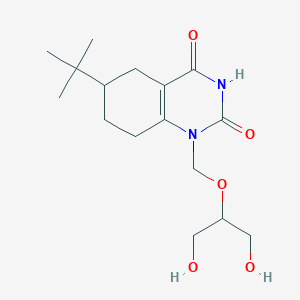

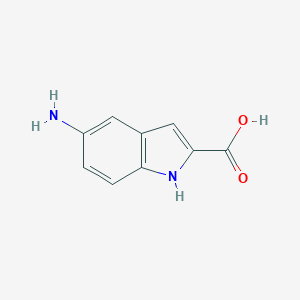


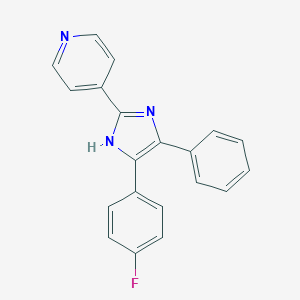
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
